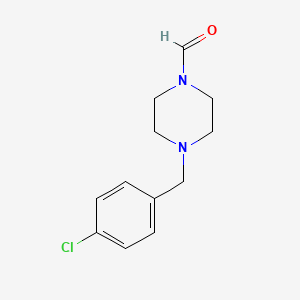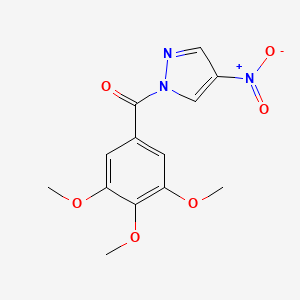
4-(3-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MeOPP is a synthetic compound that can be synthesized using various methods.
作用機序
The exact mechanism of action of MeOPP is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. MeOPP has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
MeOPP has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. MeOPP has also been shown to decrease the levels of norepinephrine and acetylcholine in the brain. MeOPP has been shown to have a high affinity for the 5-HT2A receptor and a moderate affinity for the D2 receptor.
実験室実験の利点と制限
MeOPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. MeOPP has been extensively studied for its pharmacological activities, which makes it a useful tool for drug discovery and development. However, MeOPP also has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the pharmacological effects of natural compounds. MeOPP may also have potential side effects that need to be carefully evaluated.
将来の方向性
There are several future directions for the study of MeOPP. One direction is to further investigate the mechanism of action of MeOPP. Another direction is to study the potential use of MeOPP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, future studies could focus on the optimization of the synthesis method of MeOPP to improve its yield and purity. Finally, future studies could focus on the development of MeOPP derivatives with improved pharmacological activities and reduced potential side effects.
Conclusion:
MeOPP is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MeOPP has been extensively studied for its pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of MeOPP in the treatment of neurological disorders and to optimize its synthesis method.
合成法
MeOPP can be synthesized using various methods. One of the most common methods involves the reaction of 3-methoxybenzylamine with N-phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a carboxylic acid such as acetic acid to obtain MeOPP.
科学的研究の応用
MeOPP has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities such as antidepressant, anxiolytic, and antipsychotic effects. MeOPP has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
4-(3-methoxyphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-9-5-8-16(14-17)20-10-12-21(13-11-20)18(22)19-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRVAWJAEPERNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)

![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)


![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)

![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)
![2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)

![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)

